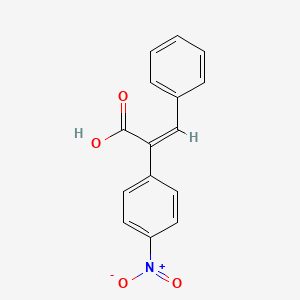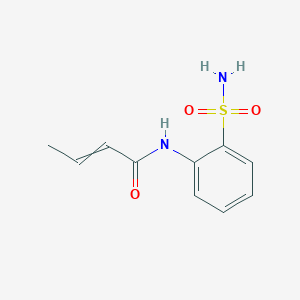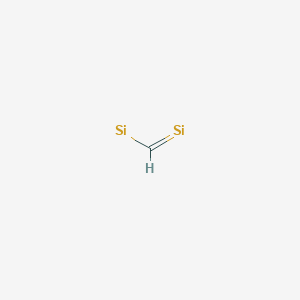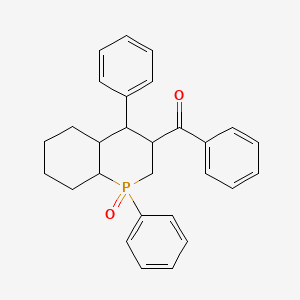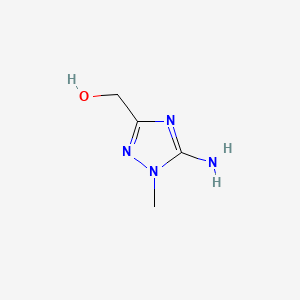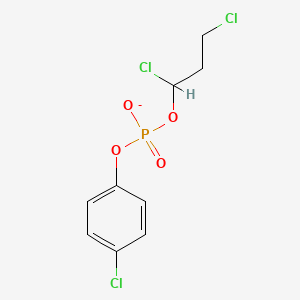![molecular formula C20H31NO2 B14357645 1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol CAS No. 90235-53-3](/img/structure/B14357645.png)
1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a butadiyne chain, and a cyclododecanol moiety
Vorbereitungsmethoden
The synthesis of 1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butadiyne Chain: This step involves the coupling of two acetylene units to form a butadiyne chain.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.
Cyclododecanol Integration: The final step involves the attachment of the cyclododecanol moiety through a condensation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity. The butadiyne chain and cyclododecanol moiety contribute to the compound’s overall reactivity and stability, allowing it to participate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol can be compared with similar compounds such as:
1-(Morpholin-4-yl)butane-1,3-dione: This compound shares the morpholine ring but differs in the presence of a butane-1,3-dione moiety instead of the butadiyne chain and cyclododecanol.
4-(Morpholin-4-yl)-2-butanone: Similar in having a morpholine ring, but it has a butanone group instead of the butadiyne chain and cyclododecanol.
The uniqueness of this compound lies in its combination of the morpholine ring, butadiyne chain, and cyclododecanol moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90235-53-3 |
|---|---|
Molekularformel |
C20H31NO2 |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
1-(4-morpholin-4-ylbuta-1,3-diynyl)cyclododecan-1-ol |
InChI |
InChI=1S/C20H31NO2/c22-20(14-10-11-15-21-16-18-23-19-17-21)12-8-6-4-2-1-3-5-7-9-13-20/h22H,1-9,12-13,16-19H2 |
InChI-Schlüssel |
RQKOQXAUDKWCQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(CCCCC1)(C#CC#CN2CCOCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


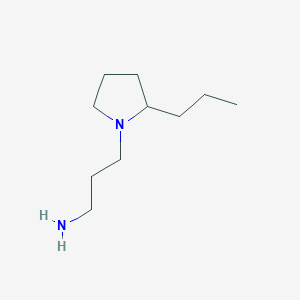
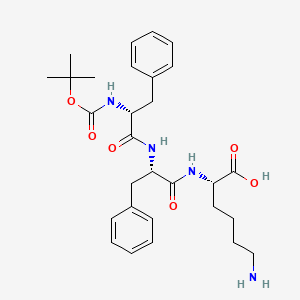
![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)

